molecular formula C13H11F3N2 B1467640 {6-[4-(Trifluoromethyl)phenyl]-3-pyridinyl}methanamine CAS No. 1255636-50-0

{6-[4-(Trifluoromethyl)phenyl]-3-pyridinyl}methanamine

Cat. No.: B1467640
CAS No.: 1255636-50-0
M. Wt: 252.23 g/mol
InChI Key: NBPFVUDWNWEKRL-UHFFFAOYSA-N
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Description

{6-[4-(Trifluoromethyl)phenyl]-3-pyridinyl}methanamine is a chemical compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyridinyl group through a methanamine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {6-[4-(Trifluoromethyl)phenyl]-3-pyridinyl}methanamine typically involves multiple steps, starting from commercially available precursors. One common approach is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory-scale synthesis, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and the use of more sustainable solvents and reagents are some of the strategies employed to enhance the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

{6-[4-(Trifluoromethyl)phenyl]-3-pyridinyl}methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include ketones, carboxylic acids, amines, and substituted pyridines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

In chemistry, {6-[4-(Trifluoromethyl)phenyl]-3-pyridinyl}methanamine is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate the binding sites and mechanisms of action of various enzymes and receptors .

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. Compounds containing trifluoromethyl groups are known for their enhanced metabolic stability and bioavailability, making them attractive candidates for drug development .

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties and stability .

Mechanism of Action

The mechanism of action of {6-[4-(Trifluoromethyl)phenyl]-3-pyridinyl}methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach its targets. Once inside the cell, the compound can modulate the activity of its targets by binding to their active sites or altering their conformation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets {6-[4-(Trifluoromethyl)phenyl]-3-pyridinyl}methanamine apart from similar compounds is its specific structural arrangement, which combines the trifluoromethyl-phenyl group with a pyridinyl-methanamine linkage. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Properties

IUPAC Name

[6-[4-(trifluoromethyl)phenyl]pyridin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2/c14-13(15,16)11-4-2-10(3-5-11)12-6-1-9(7-17)8-18-12/h1-6,8H,7,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBPFVUDWNWEKRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(C=C2)CN)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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